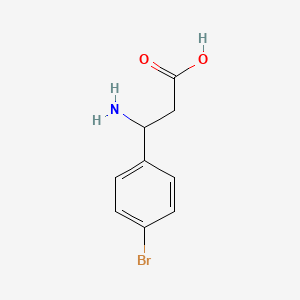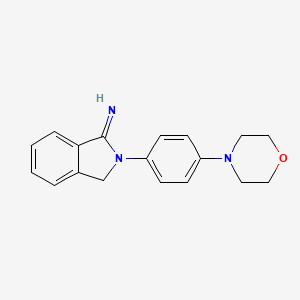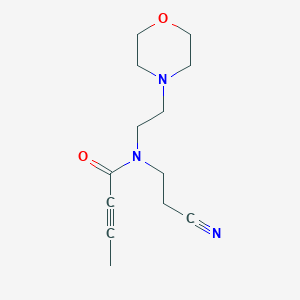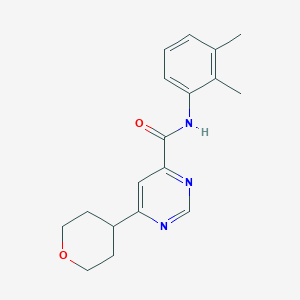![molecular formula C26H28N4O5 B2891945 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-67-6](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazole Derivatives in Scientific Research
Pyrazole derivatives are a class of compounds known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects. Their versatility in chemical modifications makes them a significant focus in drug discovery and material science.
Antioxidant Activity of Pyrazole-Acetamide Derivatives A study by Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes were investigated for their antioxidant activity using various in vitro assays, including DPPH, ABTS, and FRAP, demonstrating significant antioxidant properties. This indicates the potential of pyrazole-acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).
Interaction with DNA and Anticancer Potential Another study focused on the synthesis of (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and its potential interaction with DNA, as well as its cytotoxicity against drug-resistant tumor cells. The findings revealed significant intercalation binding with DNA, although no re-sensitisation of drug-resistant breast cancer cells was observed, highlighting the complex nature of drug-DNA interactions and the need for further exploration in targeting drug-resistant cancers (Matiadis et al., 2020).
Antimicrobial Activities Design and synthesis of novel thiazole derivatives incorporating the antipyrine moiety have shown promising biological activity against various microorganisms. A study demonstrated the antimicrobial efficacy of these compounds, suggesting their potential as antimicrobial agents. This research underscores the importance of pyrazole derivatives in developing new antimicrobial strategies (Aly et al., 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 4-oxo-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate, followed by acetylation of the resulting product with acetic anhydride and pyridine. The final product is obtained by purification through column chromatography.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 4-oxo-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with ethyl 4-oxo-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Acetylation of the resulting product with acetic anhydride and pyridine in anhydrous dichloromethane.", "Step 3: Purification of the final product through column chromatography using a suitable stationary phase and eluent." ] } | |
CAS No. |
941938-67-6 |
Molecular Formula |
C26H28N4O5 |
Molecular Weight |
476.533 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-4-35-20-8-6-19(7-9-20)21-16-22-26(32)29(13-14-30(22)28-21)17-25(31)27-12-11-18-5-10-23(33-2)24(15-18)34-3/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,27,31) |
InChI Key |
AIQCLEIPWLMYCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2891862.png)


![(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2891870.png)
![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)







![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2891884.png)
